molecular formula C11H15NO2 B13250261 N-Cyclopropyl-3,5-dimethoxyaniline

N-Cyclopropyl-3,5-dimethoxyaniline

Cat. No.: B13250261
M. Wt: 193.24 g/mol
InChI Key: XQHRHOOIASXKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-3,5-dimethoxyaniline: is an organic compound with the molecular formula C11H15NO2. It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclopropyl group and the aromatic ring is substituted with two methoxy groups at the 3 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Cyclopropyl-3,5-dimethoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form cyclopropyl-3,5-dimethoxyaniline.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups which activate the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Cyclopropyl-3,5-dimethoxyaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-Cyclopropyl-3,5-dimethoxyaniline is used in the synthesis of complex organic molecules and as a building block in organic synthesis .

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3,5-dimethoxyaniline involves its interaction with various molecular targets. The cyclopropyl group and methoxy substituents influence its reactivity and interaction with enzymes and receptors. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-cyclopropyl-3,5-dimethoxyaniline

InChI

InChI=1S/C11H15NO2/c1-13-10-5-9(12-8-3-4-8)6-11(7-10)14-2/h5-8,12H,3-4H2,1-2H3

InChI Key

XQHRHOOIASXKBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2CC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.